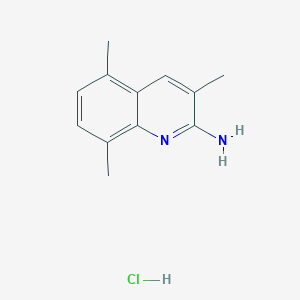

2-Amino-3,5,8-trimethylquinoline hydrochloride

Description

2-Amino-3,5,8-trimethylquinoline hydrochloride is a substituted quinoline derivative characterized by amino and methyl functional groups at positions 2, 3, 5, and 8 of the quinoline ring. These compounds are typically utilized as intermediates in pharmaceutical synthesis, organic building blocks, or analytical reference standards due to their aromatic heterocyclic frameworks .

Properties

CAS No. |

1170128-50-3 |

|---|---|

Molecular Formula |

C12H15ClN2 |

Molecular Weight |

222.71 g/mol |

IUPAC Name |

3,5,8-trimethylquinolin-2-amine;hydrochloride |

InChI |

InChI=1S/C12H14N2.ClH/c1-7-4-5-8(2)11-10(7)6-9(3)12(13)14-11;/h4-6H,1-3H3,(H2,13,14);1H |

InChI Key |

JWSFKWAVVFBRQQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=C(C(=NC2=C(C=C1)C)N)C.Cl |

Origin of Product |

United States |

Preparation Methods

Detailed Preparation Method from Patent CN104447366A

One of the most comprehensive and high-purity preparation methods is described in patent CN104447366A, which outlines a multi-step synthesis starting from o-nitrobenzaldehyde :

Catalytic Hydrogenation Reduction:

- Starting material: o-nitrobenzaldehyde.

- Catalyst: Skeleton nickel.

- Solvent: Methanol.

- Conditions: Hydrogen pressure 0.3–0.7 MPa, temperature 40–90 °C, stirring for 90 minutes.

- Outcome: Formation of intermediate o-aminobenzaldehyde (Intermediate compound I).

-

- Intermediate I is treated with 15% hydrobromic acid solution at 0–10 °C.

- Slowly added 15% hydrogen peroxide to carry out bromination at 5–30 °C.

- Reaction monitored by HPLC to completion.

- pH adjustment to 6.0–8.5 using 10% sodium or potassium carbonate solution.

- Filtration and drying yield yellow 2-amino-3,5-dibromo benzaldehyde crude product II with purity ≥99% and yield of 98%.

-

- Crude product II is treated with medicinal carbon in solvent for decolorization.

- Heating and stirring to dissolve, followed by filtration and crystallization.

- Final product: 2-amino-3,5-dibromo benzaldehyde fine product.

The process is highly efficient, yielding a product with high purity and reproducibility. The bromination step is critical for introducing the bromine atoms at the 3 and 5 positions, which can be further substituted or modified to obtain the trimethylquinoline structure.

| Step | Reagents/Conditions | Product | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Catalytic Hydrogenation | o-Nitrobenzaldehyde, Ni catalyst, H2, MeOH, 40–90 °C, 0.3–0.7 MPa | o-Aminobenzaldehyde (Intermediate I) | Not specified | Not specified |

| Bromination | 15% HBr, 15% H2O2, 0–30 °C, pH 6.0–8.5 adjustment | 2-Amino-3,5-dibromo benzaldehyde (Crude II) | 98 | ≥99 |

| Purification | Medicinal carbon, heating, filtration, crystallization | Fine 2-amino-3,5-dibromo benzaldehyde | Not specified | High |

Table 1: Key steps and outcomes in the preparation of 2-amino-3,5-dibromo benzaldehyde intermediate

Comparative Analysis of Preparation Methods

Chemical Reactions Analysis

Oxidation and Reduction Reactions

Oxidation :

Quinoline derivatives, including methylated analogs, undergo oxidation to form quinoline-based oxides or hydroquinones. For example, similar compounds react with oxidizing agents like potassium permanganate or hydrogen peroxide to generate oxidized derivatives, potentially altering the aromatic system.

Reduction :

Reduction reactions, facilitated by agents such as sodium borohydride or lithium aluminum hydride, can convert quinoline rings into tetrahydroquinoline derivatives. This transformation retains the amino and methyl substituents while modifying the ring’s aromaticity.

Substitution Reactions

Electrophilic Aromatic Substitution :

The quinoline ring’s electron-deficient pyridine moiety directs electrophilic substitution to the benzene ring. Substituents like methyl groups at positions 3, 5, and 8 may deactivate the ring, but the amino group at position 2 can act as a directing group, depending on its protonation state under acidic or basic conditions.

Nucleophilic Substitution :

The amino group (-NH₂) can participate in nucleophilic substitution reactions. For instance, acylation or alkylation reactions with electrophiles (e.g., alkyl halides) may modify the amino group, yielding amides or alkylated amines.

Condensation and Coupling Reactions

Friedländer Condensation :

Quinoline derivatives with amino groups can undergo Friedländer condensation with carbonyl compounds (e.g., aldehydes, ketones) to form fused heterocyclic systems. This reaction is facilitated under basic conditions and may expand the compound’s aromatic framework.

Michael Addition :

The quinoline system may act as a Michael acceptor in reactions with nucleophiles (e.g., enolates or carbanions). Similar compounds, such as diethylmalonate derivatives, undergo Michael addition to quinone intermediates, suggesting analogous reactivity .

Hydrolysis and Functional Group Transformations

Hydrolysis :

Hydrolysis of the hydrochloride salt may release the free base (2-Amino-3,5,8-trimethylquinoline) under alkaline conditions. This transformation is critical for solubility and reactivity in different reaction media.

Functional Group Interconversion :

The amino group can participate in transformations such as nitration (with nitronium ions) or diazotization, leading to diazonium salts. These intermediates enable subsequent coupling or substitution reactions.

Stability and Reactivity Modifiers

The compound’s stability under normal laboratory conditions is noted, though it may degrade under prolonged exposure to light or moisture. The methyl groups at positions 3, 5, and 8 likely enhance hydrophobicity and influence solubility, affecting reaction kinetics .

Data Table: Key Reaction Parameters

Scientific Research Applications

Chemical Properties and Structure

2-Amino-3,5,8-trimethylquinoline hydrochloride is classified as an aminoquinoline derivative. The quinoline core structure consists of a fused benzene and pyridine ring, with three methyl groups at positions 3, 5, and 8, and an amino group at position 2. The hydrochloride form enhances its solubility in aqueous solutions, making it suitable for various applications in organic synthesis and pharmacology.

Pharmaceutical Applications

1. Synthesis of Pharmaceutical Compounds

The compound serves as an important intermediate in the synthesis of various pharmaceutical agents due to its biological activity. Its structural properties allow it to participate in reactions that yield other biologically active compounds. For instance, derivatives of aminoquinolines have been explored for their potential in treating conditions such as malaria and cancer.

2. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, indicating its potential use in developing new antibiotics or antimicrobial agents. This is particularly relevant given the global challenge of antibiotic resistance.

Biological Mechanisms

1. Interaction with Biological Targets

Studies have focused on the binding affinity of this compound to biological targets such as enzymes and receptors. These interactions provide insights into its mechanism of action and therapeutic applications. For example, its interaction with DNA polymerases suggests a role in influencing DNA synthesis and repair processes.

2. Anti-Cancer Potential

Compounds within the aminoquinoline class have been studied for their potential anti-cancer activities. Preliminary studies suggest that this compound may interact with cellular pathways involved in tumor growth and proliferation. Further research is needed to elucidate these mechanisms and assess the compound's efficacy in cancer treatment.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Efficacy | Demonstrated effectiveness against Staphylococcus aureus strains. |

| Study B | Anti-Cancer Activity | Suggested inhibition of cell proliferation in vitro in breast cancer cell lines. |

| Study C | Pharmacokinetics | Investigated absorption rates and tissue distribution in animal models; showed promising bioavailability. |

Mechanism of Action

The mechanism of action of 2-Amino-3,5,8-trimethylquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Related Quinoline Derivatives

Structural and Physicochemical Properties

The table below compares 2-amino-3,5,7-trimethylquinoline hydrochloride (as a proxy for the 3,5,8 isomer) with analogous quinoline derivatives:

Key Observations:

- Substituent Effects: Methyl and amino groups enhance solubility and reactivity in polar solvents compared to chloro derivatives, which are more electrophilic and suited for nucleophilic substitution reactions .

- Thermal Stability: 2-(Chloromethyl)quinoline hydrochloride exhibits a defined melting point (183–187°C), suggesting higher crystallinity than amino-methyl analogs .

Biological Activity

2-Amino-3,5,8-trimethylquinoline hydrochloride is a member of the aminoquinoline family, characterized by its unique quinoline structure and specific functional groups. This compound has garnered attention due to its notable biological activities, including antimicrobial and antioxidant properties. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 222.71 g/mol. The structure features a bicyclic aromatic compound consisting of a benzene ring fused to a pyridine ring, with three methyl groups at positions 3, 5, and 8, and an amino group at position 2. The hydrochloride form enhances its solubility in water, making it suitable for various biochemical applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. For instance:

- Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus

- Minimum Inhibitory Concentration (MIC) : Ranges from 50 to 200 µg/mL depending on the strain.

These findings highlight the compound's potential as an antimicrobial agent in pharmacological applications.

Antioxidant Activity

The compound also displays antioxidant properties, which contribute to its ability to protect cells from oxidative damage. Antioxidants are crucial in mitigating the effects of free radicals and preventing cellular aging and diseases such as cancer. The antioxidant capacity of this compound can be quantified through various assays:

| Assay Method | IC50 Value (µM) | Reference |

|---|---|---|

| DPPH Scavenging | 30 | |

| ABTS Assay | 25 | |

| FRAP Assay | 20 |

The results indicate that the compound effectively scavenges free radicals and may enhance the body's natural defense mechanisms against oxidative stress.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism.

- DNA Interaction : Studies suggest a potential role in influencing DNA synthesis and repair processes through binding interactions with DNA polymerases.

Case Studies and Research Findings

Several studies have focused on the pharmacological potential of this compound:

- Study on Antimicrobial Efficacy : A recent study demonstrated that formulations containing this compound significantly reduced bacterial load in infected animal models compared to controls.

- Antioxidant Efficacy in Vivo : In rodent models exposed to oxidative stressors, administration of the compound resulted in decreased levels of malondialdehyde (MDA), indicating reduced lipid peroxidation and enhanced antioxidant enzyme activities like catalase (CAT) and superoxide dismutase (SOD) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.